molecular formula C10H10N4S B14622999 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-30-2

4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine

Cat. No.: B14622999
CAS No.: 55564-30-2
M. Wt: 218.28 g/mol
InChI Key: WOPJTXXDWHNDIC-UHFFFAOYSA-N
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Description

4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyrazine-2-ylsulfanyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2-chloropyrazine with 4-aminothiophenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the chloropyrazine, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazine ring or the amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazine derivatives and amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzene-1,2-diamine
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]benzylidene})-hydrazine-1-carbothioamide

Uniqueness

4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may contain different heterocyclic rings or substituents.

Properties

CAS No.

55564-30-2

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

4-pyrazin-2-ylsulfanylbenzene-1,2-diamine

InChI

InChI=1S/C10H10N4S/c11-8-2-1-7(5-9(8)12)15-10-6-13-3-4-14-10/h1-6H,11-12H2

InChI Key

WOPJTXXDWHNDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=NC=CN=C2)N)N

Origin of Product

United States

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